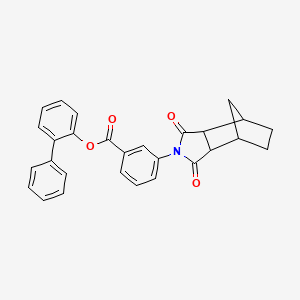![molecular formula C18H25N3O2 B12464199 N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide CAS No. 328026-97-7](/img/structure/B12464199.png)
N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to an amine functional group, along with a cyclohexylidene moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide typically involves the reaction of benzylamine with a suitable cyclohexylidene derivative under controlled conditions. One common method involves the use of imine reductase enzymes to facilitate the reaction, which can be optimized through rational engineering to improve conversion rates and selectivity . The reaction conditions often include mild temperatures and the presence of specific catalysts to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher throughput. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide include:
- N-methylbenzylamine
- N-benzyl-N-methylethanolamine
Uniqueness
N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
328026-97-7 |
|---|---|
Molekularformel |
C18H25N3O2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide |
InChI |
InChI=1S/C18H25N3O2/c1-14-6-5-9-16(12-14)20-21-18(23)11-10-17(22)19-13-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3,(H,19,22)(H,21,23) |
InChI-Schlüssel |
FBKMSBPLDDYIPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(=NNC(=O)CCC(=O)NCC2=CC=CC=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B12464127.png)
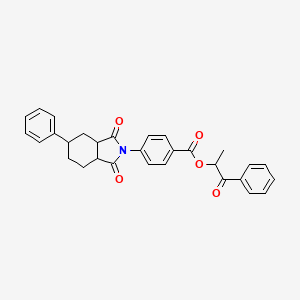
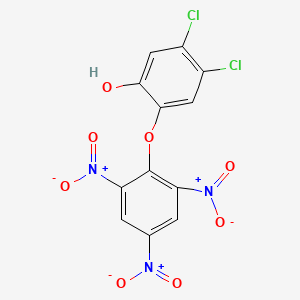
![4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12464133.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464140.png)
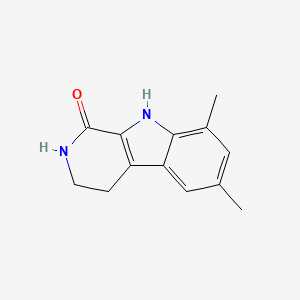
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464167.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B12464170.png)
![3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)
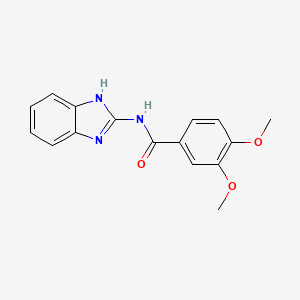
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)

